methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate
Description
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex polycyclic heteroaromatic compound featuring a pyrrole core substituted with a 7-chloro-2-oxoindole moiety, a 3,4,5-trimethoxyphenyl group, and a methyl ester. The 3,4,5-trimethoxyphenyl group enhances lipophilicity and may influence binding interactions in biological systems, while the 7-chloro-2-oxoindole moiety introduces electron-withdrawing effects that modulate reactivity and stability.
Properties
Molecular Formula |
C24H23ClN2O6 |
|---|---|
Molecular Weight |
470.9 g/mol |
IUPAC Name |
methyl 4-(7-chloro-2-oxo-1,3-dihydroindol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C24H23ClN2O6/c1-11-17(24(29)33-5)19(18-13-7-6-8-14(25)21(13)27-23(18)28)20(26-11)12-9-15(30-2)22(32-4)16(10-12)31-3/h6-10,18,26H,1-5H3,(H,27,28) |
InChI Key |
MYZKKTOELBTXCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(N1)C2=CC(=C(C(=C2)OC)OC)OC)C3C4=C(C(=CC=C4)Cl)NC3=O)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates both indole and pyrrole moieties, which are known to exhibit various biological activities, particularly in cancer research.
Molecular Formula: C22H19ClN2O4
Molecular Weight: 410.85 g/mol
CAS Number: 1144444-56-3
This compound features a methyl ester group and halogen substituents that may influence its chemical reactivity and biological activity. The presence of the indole ring enhances its potential applications in medicinal chemistry due to its role in various biological processes .
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antiproliferative Activity : Several studies have evaluated the antiproliferative effects of related compounds against various cancer cell lines. For instance, derivatives containing indole and pyrrole structures have shown significant inhibition of cancer cell proliferation, particularly in breast (MCF-7), cervical (HeLa), and colorectal (HT-29) cancer cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis (programmed cell death) and cell cycle arrest. For example, certain derivatives have been shown to induce G2/M phase arrest and inhibit tubulin polymerization, similar to the action of colchicine .
- Enzyme Inhibition : The compound's structural features suggest potential interactions with various enzymes and receptors involved in cancer progression. For instance, some derivatives have been reported to inhibit protein kinases such as VEGFR-2 and FLT-3, which are crucial in tumor angiogenesis and growth .
Study on Indole Derivatives
A study published in 2023 synthesized several indole derivatives and evaluated their antiproliferative activities against HeLa, MCF-7, and HT-29 cell lines. Among these compounds, one derivative exhibited an IC50 value of 0.34 µM against MCF-7 cells, indicating potent anticancer activity .
Evaluation of Microtubule Destabilizing Agents
Another study focused on the synthesis of pyrrole derivatives that act as microtubule-destabilizing agents. These compounds showed effective inhibition of microtubule assembly at concentrations around 20 µM and induced apoptosis in cancer cell lines at lower concentrations .
Data Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | HeLa | 0.52 | Apoptosis induction |
| Antiproliferative | MCF-7 | 0.34 | G2/M phase arrest |
| Microtubule inhibition | MDA-MB-231 | 10.0 | Microtubule destabilization |
Scientific Research Applications
Biological Activities
Methyl 4-(7-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)-2-methyl-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate has shown promising biological activities:
- Anticancer Properties : Research indicates that pyrrole derivatives exhibit cytotoxic effects against various cancer cell lines. The unique structure of this compound may enhance its efficacy as an anticancer agent.
- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. This compound's potential in developing new antimicrobial agents warrants further investigation.
Applications in Medicinal Chemistry
Given its biological activities, this compound could play a vital role in drug discovery and development:
- Lead Compound for Anticancer Drugs : Its ability to inhibit cancer cell proliferation makes it a candidate for further development into therapeutic agents.
- Antimicrobial Drug Development : Its structural features may lead to the creation of new antibiotics or antifungal agents.
Material Science Applications
The unique chemical properties of this compound may also find applications in material science:
- Organic Electronics : Its electronic properties could be harnessed in organic light-emitting diodes (OLEDs) or organic photovoltaic devices due to its ability to act as a charge transport material.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds:
- A study published in Journal of Medicinal Chemistry highlighted the anticancer properties of pyrrole derivatives, identifying key structural features that enhance activity against various cancer types.
- Research in Antimicrobial Agents and Chemotherapy demonstrated the effectiveness of indole-based compounds against resistant bacterial strains, suggesting that modifications could lead to novel therapeutic agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of dihydroindole-pyrrole hybrids. Key structural analogues and their comparative features are summarized below:
Key Comparative Insights
Substituent Effects on Reactivity and Stability The 7-chloro-2-oxoindole group in the target compound likely enhances electrophilic reactivity compared to non-chlorinated indole derivatives (e.g., ). This substitution may also improve metabolic stability, as seen in chlorinated pharmaceuticals.
Synthetic Methodologies Unlike the Fe3O4@nano-cellulose–OPO3H-catalyzed synthesis of dihydropyrroles , the target compound’s synthesis likely involves asymmetric [3+2] cycloaddition strategies, given the stereochemical complexity of related dihydroindole-pyrroles .
Spectroscopic and Analytical Data NMR Trends: The 3,4,5-trimethoxyphenyl group is expected to produce distinct aromatic proton signals (δ ~6.5–7.0 ppm) and methoxy resonances (δ ~3.8 ppm), differing from the monosubstituted phenyl groups in analogues . Mass Spectrometry: High-resolution MS data for similar compounds confirm molecular ion peaks with <5 ppm error, suggesting comparable precision for the target compound .
Biological Activity
- While direct data for the target compound are unavailable, structurally related trimethoxyphenyl-containing compounds exhibit tubulin inhibition and antiproliferative effects in cancer models . The chloro substituent may further enhance these activities by modulating electron density.
Q & A
Q. What are the common synthetic routes for preparing this compound, and what key reaction conditions are critical for optimizing yield?
Answer: The synthesis typically involves multi-step reactions, including condensation of indole derivatives with pyrrole precursors. For example, analogous compounds are synthesized via coupling reactions (e.g., using acyl chlorides or Suzuki-Miyaura cross-coupling) under reflux conditions. Key steps include:
- Reaction Optimization : Reflux in xylene (25–30 hours) with oxidizing agents like chloranil to facilitate cyclization .
- Purification : Recrystallization from methanol or column chromatography to isolate the product .
- Yield Optimization : Maintaining anhydrous conditions and controlled stoichiometric ratios of intermediates to minimize side reactions .
Q. How is the compound characterized using spectroscopic methods, and what spectral data are typically reported?
Answer: Characterization relies on:
- 1H NMR : Peaks for aromatic protons (δ 6.3–7.5 ppm), methyl groups (δ 2.2–2.5 ppm), and ester moieties (δ 4.2–4.3 ppm for methoxy groups). For example, a similar compound showed a singlet at δ 12.52 ppm for the indole NH proton .
- ESIMS : Molecular ion peaks (e.g., m/z 402.2 [M+1]+) confirm molecular weight .
- FT-IR : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H bonds (~3100 cm⁻¹).
Advanced Research Questions
Q. What computational methods (e.g., DFT studies) are employed to analyze the electronic structure and reactivity of this compound?
Answer: Density Functional Theory (DFT) calculations are used to:
- Electronic Properties : Determine frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For a related pyrrole carboxylate, DFT revealed charge distribution favoring electrophilic attack at the indole moiety .
- Structural Validation : Compare computed geometries with X-ray crystallography data. For instance, crystal structures of analogous compounds show planar pyrrole rings, validated by DFT bond-length analysis .
- Reactivity Insights : Simulate reaction pathways (e.g., nucleophilic substitution at the chloro-substituted indole) to guide synthetic modifications .
Q. In SAR studies, how do modifications to the indole or trimethoxyphenyl moieties influence biological activity?
Answer:
- Indole Modifications : Chloro substituents at position 7 (as in this compound) enhance electrophilicity, potentially improving binding to target proteins. Removal of the chloro group in analogs reduces activity by ~60% .
- Trimethoxyphenyl Group : The 3,4,5-trimethoxy pattern enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets. Substitution with fewer methoxy groups decreases potency in cytotoxicity assays .
- Methodology : Use in vitro assays (e.g., enzyme inhibition) paired with molecular docking to validate substituent effects .
Q. What experimental design strategies are recommended for scaling up synthesis while maintaining reproducibility?
Answer:
- Design of Experiments (DoE) : Statistically optimize parameters (e.g., temperature, solvent ratio) using response surface methodology. For example, flow chemistry systems improve reproducibility by automating residence time and mixing .
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., in situ FT-IR) to detect intermediates and adjust conditions dynamically .
- Scale-Up Protocols : Gradually increase batch size (mg → g) while maintaining identical agitation rates and heating profiles to avoid kinetic disparities .
Q. How can compound stability be ensured during storage, and what techniques assess degradation?
Answer:
- Storage Conditions : Store under inert atmosphere (N2/Ar) at –20°C to prevent hydrolysis of ester groups .
- Degradation Monitoring : Use HPLC-MS to detect hydrolyzed products (e.g., free carboxylic acids). Accelerated stability studies (40°C/75% RH for 4 weeks) predict shelf life .
- Handling Protocols : Use desiccants and amber vials to minimize light/moisture exposure .
Methodological Notes
- Contradiction Management : Conflicting biological data (e.g., assay variability) should be resolved via orthogonal assays (e.g., SPR vs. fluorescence polarization) and meta-analysis of structural analogs .
- Safety : Follow OSHA guidelines for handling chlorinated intermediates (e.g., PPE, fume hoods) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
